6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide
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Overview
Description
6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide is an organic compound that features a pyrazine ring, a pyridine ring, and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a boronate ester is introduced to the pyridine ring. This is followed by the formation of the pyrazine ring through cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its boronate ester group makes it particularly useful in Suzuki coupling reactions.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazine and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a boronate ester group and a pyridine ring, but with different substituents and a cyclopropane ring.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Similar in structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
The presence of both a boronate ester and a pyrazine ring makes it particularly versatile in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C16H19BN4O4 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C16H19BN4O4/c1-15(2)16(3,4)25-17(24-15)12-7-10(5-6-18-12)21-14(23)11-8-20-13(22)9-19-11/h5-9H,1-4H3,(H,20,22)(H,18,21,23) |
InChI Key |
CBLTYEOQURJHPM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CNC(=O)C=N3 |
Origin of Product |
United States |
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